molecular formula C28H30N2O8 B11521923 Diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(5-hydroxy-1-benzofuran-3-carboxylate)

Diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(5-hydroxy-1-benzofuran-3-carboxylate)

Cat. No.: B11521923
M. Wt: 522.5 g/mol
InChI Key: QXBSGTLUVMODBY-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core, a piperazine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, piperazine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ethoxycarbonyl groups can be reduced to alcohols.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzofuran ketones, while reduction of the ethoxycarbonyl groups can produce benzofuran alcohols.

Scientific Research Applications

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE lies in its combination of the benzofuran core, piperazine ring, and multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N2O8

Molecular Weight

522.5 g/mol

IUPAC Name

ethyl 2-[[4-[(3-ethoxycarbonyl-5-hydroxy-1-benzofuran-2-yl)methyl]piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C28H30N2O8/c1-3-35-27(33)25-19-13-17(31)5-7-21(19)37-23(25)15-29-9-11-30(12-10-29)16-24-26(28(34)36-4-2)20-14-18(32)6-8-22(20)38-24/h5-8,13-14,31-32H,3-4,9-12,15-16H2,1-2H3

InChI Key

QXBSGTLUVMODBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCN(CC3)CC4=C(C5=C(O4)C=CC(=C5)O)C(=O)OCC

Origin of Product

United States

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